In the medical field, benzenesulfonamide derivatives have been explored for their therapeutic potential. The inhibition of kynurenine 3-hydroxylase by certain derivatives could be beneficial in neuroprotective strategies following neuronal injury1. The development of novel nonsteroidal progesterone receptor antagonists from this class of compounds offers potential treatments for diseases like uterine leiomyoma, endometriosis, and breast cancer2. Additionally, as aldose reductase inhibitors, these compounds could be used to prevent or treat long-term complications of diabetes mellitus3.
Benzenesulfonamide derivatives have also been used as tools in biochemical research. For example, they have been utilized to study the inhibition of carbonic anhydrase isozymes, which are important for understanding fluid balance and pH regulation in various tissues4. The structural and spectroscopic properties of these compounds have been investigated, providing insights into their interactions with biological molecules8.
Specific case studies have demonstrated the bioactivity of these compounds. Some derivatives have shown cytotoxic activities, which could be crucial for anti-tumor activity studies, and have been identified as strong inhibitors of human carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma, epilepsy, and other conditions6. Moreover, nonsteroidal glucocorticoid receptor modulators based on the benzenesulfonamide scaffold have been developed, showing promise for treating immune-related disorders7.
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide falls under the category of sulfonamides, specifically as an impurity reference material and metabolite related to antiviral drugs. Its CAS number is 169280-56-2, and it is recognized as a degradation product or intermediate in the synthesis of Darunavir, a second-generation protease inhibitor used for treating HIV infections .
The synthesis of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide typically involves several steps that integrate various chemical reactions. While specific detailed synthetic routes are not extensively documented in the available literature, it is known that the synthesis likely includes:
The molecular formula for 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is C20H29N3O3S, with a molecular weight of approximately 391.53 g/mol .
CC(C)CN(C[C@@H](O)[C@@H](N)Cc1ccccc1)S(=O)(=O)c2ccc(N)cc2
, which encodes its structural information in a linear format .The primary chemical reactions involving 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide include:
These reactions are essential for understanding its stability and reactivity in biological systems .
Further studies are required to elucidate its precise role and effectiveness in therapeutic contexts .
The physical and chemical properties of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 391.53 g/mol |
Exact Mass | 391.192 g/mol |
Topological Polar Surface Area | 118 Ų |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 9 |
Storage Temperature | +5°C |
Shipping Temperature | Room Temperature |
These properties are crucial for determining solubility, stability, and bioavailability in pharmaceutical formulations .
The primary application of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is as a reference standard in pharmaceutical research and development. It serves as an impurity marker in quality control processes for Darunavir production.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3